molecular formula C21H24N4O B13990719 2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide

2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide

Cat. No.: B13990719
M. Wt: 348.4 g/mol
InChI Key: XWPQLQHNGZEBOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide is a synthetic small molecule of significant interest in medicinal chemistry and neuroscience research. This compound features a complex structure that combines indole and piperidine motifs, both of which are privileged scaffolds in drug discovery known for their prevalence in biologically active compounds . The piperidine ring is a critical building block found in more than twenty classes of pharmaceuticals, contributing to a wide range of pharmacological activities . The specific molecular architecture of this reagent, particularly the incorporation of the piperidine subunit, suggests potential for investigating central nervous system (CNS) targets. Piperidine-containing compounds are established in the development of psychotropic therapies, with some derivatives functioning as second-generation antipsychotics or exhibiting activity in models of bipolar disorder . Furthermore, structural analogs that inhibit kinases like Glycogen Synthase Kinase-3β (GSK-3β) have shown promise in preclinical models for attenuating manic-like behavior, highlighting the research value of this chemical class in neuropharmacology . Researchers can utilize this compound as a key intermediate or a novel chemical entity for probing neurological pathways, screening for new therapeutic agents, and exploring structure-activity relationships (SAR) within this family of heterocyclic molecules.

Properties

IUPAC Name

2-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c22-21(26)13-16-14-25(20-7-2-1-6-19(16)20)18-8-11-24(12-9-18)15-17-5-3-4-10-23-17/h1-7,10,14,18H,8-9,11-13,15H2,(H2,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPQLQHNGZEBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=C(C3=CC=CC=C32)CC(=O)N)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-(Azacycloalkyl)indoles (Indole-Piperidine Core)

  • Method A: Reductive Amination and Aromatization

    Indolines (1H-indolines) are reacted with 1-alkyl-4-piperidones in acetic acid using sodium triacetoxyborohydride as a reductive amination agent at room temperature under inert atmosphere. This forms a secondary amine intermediate.

    Subsequently, the intermediate undergoes aromatization using 2,3-dichloro-5,6-dicyanobenzoquinone in anhydrous tetrahydrofuran at 0°C to room temperature to yield the indole-piperidine conjugate.

    Reaction conditions:

    • Indoline and 4-piperidone (1:1 molar ratio)
    • NaBH(OAc)₃ (1.5 equiv)
    • Acetic acid solvent
    • DDQ (1 equiv) for aromatization
    • Inert atmosphere (argon)
    • Room temperature to 0°C

    Yields: Typically 32–83% depending on substituents.

Formation of Glyoxylyl Esters

  • Method B: Oxalyl Chloride Esterification

    The indole-piperidine intermediates are treated with oxalyl chloride at 0°C under argon to convert the indole nitrogen into an acyl chloride intermediate, which is then reacted with methanol or ethanol at −78°C to room temperature to form glyoxylyl esters.

    Reaction conditions:

    • Oxalyl chloride (1.1 equiv)
    • Ether solvent
    • Methanol or ethanol quench
    • Low temperature control (0°C to −78°C)

    Yields: 63–98% depending on substitution.

Synthesis of Benzofuran-3-yl Acetamides

  • Method C: Ammonolysis of Esters

    Benzofuran-3-yl acetic acid ethyl esters are converted to acetamides by reaction with liquid ammonia at −78°C, sealed and heated at 80°C for 3 days, followed by evaporation of excess ammonia and washing.

    Reaction conditions:

    • Liquid ammonia
    • Low temperature initial addition (−78°C)
    • Heating at 80°C for extended time (3 days)

    Yields: 75–87% with brown powder products.

Cyclization to Maleimides

  • Method D: Base-Promoted Cyclization

    Glyoxylyl esters and benzofuran acetamides are reacted in ether with potassium tert-butoxide in tetrahydrofuran at −20°C to room temperature overnight to form maleimide intermediates.

    Reaction conditions:

    • tBuOK (3 equiv)
    • THF solvent
    • Low temperature initiation (−20°C)
    • Overnight stirring at room temperature

    Yields: 19–63% depending on substrate.

Final Deprotection and Functionalization

  • Method E: Deprotection and Purification

    Maleimide intermediates are treated with trifluoroacetic acid in dichloromethane at room temperature for 2 hours to remove protecting groups, followed by concentration and purification via preparative high-performance liquid chromatography (HPLC).

  • Method F: Reductive Amination for Pyridin-2-ylmethyl Introduction

    The deprotected amine is reacted with pyridine-2-carboxaldehyde in anhydrous tetrahydrofuran with acetic acid and sodium triacetoxyborohydride at room temperature overnight to introduce the pyridin-2-ylmethyl substituent via reductive amination.

  • Method G: Amide Bond Formation

    For acetamide formation, the amine intermediate is coupled with appropriate carboxylic acids using 1-hydroxybenzotriazole, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, and 4-dimethylaminopyridine in dichloromethane under argon at room temperature overnight.

Representative Data Table of Key Intermediates and Final Compounds

Compound Code Substituent (X, Y, R) Yield (%) Key Spectroscopic Data (1H NMR δ ppm) Purity (HPLC %) HRMS (m/z) Calculated HRMS (m/z) Found
6a Indoline + 4-piperidone 80 1.51 (s, 9H), 7.65 (d, 1H) - - -
7a Glyoxylyl ester 76 3.97 (s, 3H), 8.47 (s, 1H) - - -
10a Benzofuran-3-yl acetamide 87 3.49 (s, 2H), 7.82 (s, 1H) - - -
11a Maleimide intermediate 63 1.51 (s, 9H), 7.70 (s, 1H) 99.9 510.2034 510.2013
3a (final) Target compound (TFA salt) 71 2.15–2.29 (m, 4H), 7.67 (s, 1H) 99.2 412.1656 412.1680
3i Pyridin-2-ylmethyl substituted 67 4.59 (s, 2H), 7.86 (s, 1H) 99.8 503.2078 503.2076

Detailed Research Findings and Notes

  • The reductive amination step is critical for introducing the piperidine ring and the pyridin-2-ylmethyl substituent, enabling structural diversity and improved solubility.

  • Aromatization using 2,3-dichloro-5,6-dicyanobenzoquinone ensures the formation of the indole core from indoline intermediates with high regioselectivity.

  • The glyoxylyl ester formation via oxalyl chloride is a key step to enable subsequent cyclization to maleimides, which are important intermediates for biological activity.

  • The maleimide intermediates show good stability and are purified by silica gel chromatography before final deprotection.

  • The final compounds, including the target 2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide, are isolated as trifluoroacetic acid salts to improve solubility and stability for biological assays.

  • High purity (>95%) is consistently achieved through preparative HPLC, confirmed by analytical HPLC and high-resolution mass spectrometry.

  • The synthetic route allows for variation in substituents on the indole and benzofuran rings, enabling structure-activity relationship studies.

Summary Table of Preparation Methods

Step No. Method Code Description Key Reagents/Conditions Typical Yield (%)
1 A Reductive amination + aromatization Indoline, 4-piperidone, NaBH(OAc)₃, DDQ, AcOH 32–83
2 B Glyoxylyl ester formation Oxalyl chloride, MeOH/EtOH, low temperature 63–98
3 C Ammonolysis to acetamide Liquid ammonia, −78°C to 80°C, 3 days 75–87
4 D Maleimide cyclization tBuOK, THF, −20°C to RT overnight 19–63
5 E Deprotection and purification TFA, CH₂Cl₂, RT, HPLC purification 20–71
6 F Reductive amination (pyridinylmethyl) Pyridine-2-carboxaldehyde, NaBH(OAc)₃, AcOH, THF 29–67
7 G Amide bond formation HOBt, EDC, DMAP, CH₂Cl₂, RT 20–55

Chemical Reactions Analysis

Types of Reactions: 2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The piperidine and pyridine rings contribute to the compound’s binding affinity and selectivity. The exact molecular targets and pathways depend on the specific biological activity being studied, such as inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-3-yl Acetamide Derivatives

N-Cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide (CH-FUBIATA)
  • Key Differences :
    • The indole 1-position is substituted with a 4-fluorophenylmethyl group instead of a pyridin-2-ylmethyl-piperidin-4-yl moiety.
    • The acetamide nitrogen is cyclohexyl rather than unsubstituted.
  • CH-FUBIATA is regulated as a controlled substance due to psychoactive effects, suggesting divergent biological targets (e.g., cannabinoid vs. opioid receptors) .
2-{1-[(4-Chlorophenyl)methyl]-1H-indol-3-yl}-2-oxo-N-(pyridin-4-yl)acetamide
  • Key Differences :
    • Contains a ketone (2-oxo) group in place of the acetamide’s methylene.
    • The pyridin-4-yl substituent on the acetamide may alter binding kinetics compared to the target compound’s unsubstituted amide .
  • Implications :
    • The oxo group could reduce metabolic stability due to increased susceptibility to enzymatic reduction .

Piperidine-Containing Analogs

Methoxyacetylfentanyl (2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)
  • Key Differences :
    • Replaces the indole core with a phenyl group and adds a 2-phenylethyl substituent to the piperidine.
    • The acetamide is modified with a methoxy group.
  • Implications: Methoxyacetylfentanyl’s opioid receptor agonism highlights the critical role of the piperidine-4-yl group in μ-opioid receptor binding . The absence of an indole moiety in fentanyl analogs suggests the target compound may interact with non-opioid targets (e.g., serotonin receptors) .
2-((1-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide
  • Key Differences :
    • Incorporates a thioether linkage and a 4-methylpiperidinyl group.
    • The acetamide is substituted with a sulfur atom.
  • Implications :
    • The thio group may enhance radical scavenging activity but reduce metabolic stability compared to the target compound’s oxygen-based acetamide .

Heterocyclic Core Modifications

Goxalapladib (GlaxoSmithKline)
  • Key Differences :
    • Features a naphthyridine core instead of indole.
    • Includes trifluoromethyl and difluorophenyl groups.
  • Implications :
    • The naphthyridine system may improve π-π stacking interactions in enzymatic targets (e.g., lipoprotein-associated phospholipase A2 inhibitors for atherosclerosis) .

Research Findings and Implications

  • Receptor Selectivity : The pyridin-2-ylmethyl group in the target compound may confer selectivity for receptors with aromatic binding pockets (e.g., 5-HT2A serotonin receptors), unlike fentanyl analogs targeting opioid receptors .
  • Metabolic Stability : Unsubstituted acetamide in the target compound may reduce susceptibility to hydrolysis compared to oxo or thio derivatives .
  • Synthetic Accessibility : Piperidine modifications (e.g., pyridin-2-ylmethyl) are synthetically tractable via reductive amination, as evidenced by patent literature on similar scaffolds .

Biological Activity

The compound 2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide, also known by its CAS number 594827-31-3, is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N3C_{19}H_{21}N_{3} with a molecular weight of 291.39 g/mol. The structure comprises an indole moiety linked to a piperidine ring through a pyridinylmethyl group, which may contribute to its biological effects.

Antimicrobial Activity

Recent studies have indicated that derivatives containing piperidine and indole structures exhibit notable antibacterial and antifungal activities. For instance, certain piperidine derivatives have shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The presence of electron-donating or electron-withdrawing groups on the piperidine ring can enhance antibacterial properties .

CompoundMIC (mg/mL)Bacterial Strain
This compound0.0039 - 0.025S. aureus, E. coli
Other Piperidine DerivativesVariesVarious Strains

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in the context of targeting specific cancer cell lines. Research indicates that piperidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in cell proliferation . The incorporation of the indole structure may enhance the interaction with biological targets, leading to improved efficacy against tumor cells.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's .
  • Receptor Modulation : It may interact with various receptors in the central nervous system (CNS), potentially influencing neurotransmitter levels and contributing to anxiolytic effects .
  • Antioxidant Properties : Some studies suggest that piperidine derivatives possess antioxidant capabilities, which could play a role in mitigating oxidative stress in cells .

Case Studies

A notable case study involved the evaluation of a related compound, JNJ-5234801, which demonstrated favorable effects on alcohol intake without adverse CNS interactions . This suggests that compounds structurally similar to this compound may also exhibit beneficial pharmacological profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.